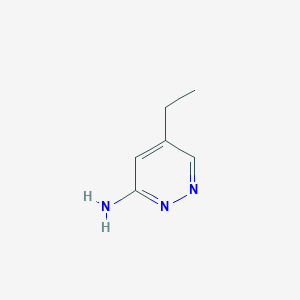

5-Ethylpyridazin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3 |

|---|---|

Molecular Weight |

123.16 g/mol |

IUPAC Name |

5-ethylpyridazin-3-amine |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-6(7)9-8-4-5/h3-4H,2H2,1H3,(H2,7,9) |

InChI Key |

KKSGMHFYVMUOQL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NN=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethylpyridazin-3-amine: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpyridazin-3-amine is a heterocyclic organic compound belonging to the pyridazine class of molecules. While not extensively documented in current scientific literature, its core structure, the 3-aminopyridazine moiety, is a recognized pharmacophore present in compounds exhibiting a range of biological activities. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a plausible synthetic route, and an exploration of the potential biological significance of this compound class, drawing on data from closely related analogs.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridazine ring substituted with an amino group at position 3 and an ethyl group at position 5.

Caption: Chemical structure of this compound.

Physicochemical Properties

Due to the lack of experimental data for this compound, the following properties have been estimated based on data from its close structural analog, 5-methylpyridazin-3-amine, and general principles of physical organic chemistry.

| Property | Predicted Value for this compound | Reference Data: 5-Methylpyridazin-3-amine[1] | Reference Data: N-ethylpyridazin-3-amine[2] |

| Molecular Formula | C₆H₉N₃ | C₅H₇N₃ | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol | 109.13 g/mol | 123.16 g/mol |

| Appearance | Predicted to be a solid at room temperature | - | Solid |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | 51.8 Ų | - |

| Predicted LogP | ~0.8 | 0.36722 | - |

| Hydrogen Bond Donors | 1 | 1 | - |

| Hydrogen Bond Acceptors | 3 | 3 | - |

| Rotatable Bonds | 1 | 0 | - |

Proposed Synthesis

There is no specific literature on the synthesis of this compound. However, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyridazines. A common strategy involves the dehalogenation of a chloropyridazine precursor. One such general procedure for the synthesis of pyridazin-3-amine involves the hydrogenation of 6-chloropyridazin-3-amine[3]. Adapting this, a potential synthesis for this compound could start from a suitable chlorinated precursor.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is hypothetical and based on the synthesis of related compounds.

Step 1: Synthesis of 6-Chloro-5-ethylpyridazin-3-amine (Intermediate)

The synthesis of the chlorinated precursor is the key challenge. A potential, though unverified, approach could involve the reaction of a 1,4-dicarbonyl compound bearing an ethyl group with hydrazine, followed by chlorination.

Step 2: Hydrogenation to this compound

Materials:

-

6-Chloro-5-ethylpyridazin-3-amine (1 equivalent)

-

10% Palladium on carbon (Pd/C) catalyst (e.g., 10 mol%)

-

Sodium hydroxide (NaOH) (excess)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of 6-chloro-5-ethylpyridazin-3-amine in a mixture of THF and water, add sodium hydroxide and the 10% Pd/C catalyst.

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to remove the THF.

-

The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

The crude this compound can be purified by column chromatography or recrystallization.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for this compound based on the known spectra of 3-aminopyridazine and related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group protons and the aromatic protons on the pyridazine ring, as well as a broad signal for the amino protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Data: 3-Aminopyridine in CDCl₃[4] |

| -CH₂- (ethyl) | ~2.7 | Quartet | ~7.5 | - |

| -CH₃ (ethyl) | ~1.3 | Triplet | ~7.5 | - |

| H-4 (pyridazine) | ~6.8 | Doublet | ~2.5 | H-4: 7.03 ppm |

| H-6 (pyridazine) | ~8.2 | Doublet | ~2.5 | H-6: 8.08 ppm |

| -NH₂ | ~4.0-5.0 | Broad singlet | - | NH₂: 3.89 ppm |

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 123. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the ethyl group to give a prominent fragment at m/z = 108, and potentially the loss of ethene (C₂H₄) to give a fragment at m/z = 95.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, the 3-aminopyridazine scaffold is of interest in medicinal chemistry. Derivatives of 3-aminopyridazine have been investigated for a variety of biological activities.

-

Neurological and Psychiatric Disorders : A notable example is Minaprine, a 3-aminopyridazine derivative that has been studied for its antidepressant, serotonergic, and dopaminergic activities[5]. The structure-activity relationship studies on Minaprine analogs suggest that substituents on the pyridazine ring significantly influence their interaction with serotonin and dopamine receptors[5].

-

Antimicrobial and Antifungal Activity : The broader class of nitrogen-containing heterocycles, including pyridazines, is known to possess antimicrobial and antifungal properties[6]. The amino group on the pyridazine ring can be a key feature for these activities.

-

Other Activities : Pyridazine derivatives have been explored for a wide range of other pharmacological effects, including anti-inflammatory, analgesic, anti-HIV, and anticancer activities[6].

Given these precedents, this compound could potentially interact with various biological targets. The ethyl group at the 5-position could modulate the compound's lipophilicity and steric profile, thereby influencing its pharmacokinetic properties and target binding affinity.

Caption: Potential signaling pathways for 3-aminopyridazine derivatives.

Conclusion

This compound represents an under-explored molecule within the pharmacologically relevant class of 3-aminopyridazines. While direct experimental data is scarce, this guide provides a solid foundation for its further investigation by presenting its predicted properties, a plausible synthetic strategy, and an overview of the potential biological activities based on its structural analogs. The synthesis and biological evaluation of this compound could unveil novel therapeutic agents, particularly in the areas of neuroscience and infectious diseases. Further research is warranted to validate these predictions and fully elucidate the chemical and biological profile of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Pyridazin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 5. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 5-Ethylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for the preparation of 5-Ethylpyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details two plausible multi-step synthesis routes, complete with reaction mechanisms, experimental protocols derived from analogous transformations, and quantitative data to facilitate laboratory application.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The this compound scaffold, in particular, presents a unique substitution pattern that is of interest for the development of novel therapeutic agents. This guide outlines two distinct, plausible synthetic strategies for accessing this target molecule, starting from readily available precursors. The pathways leverage fundamental organic reactions, including the Paal-Knorr synthesis, nucleophilic aromatic substitution, and functional group interconversions.

Pathway 1: Synthesis via Paal-Knorr Reaction of an Ethyl-Substituted 1,4-Dicarbonyl Compound

This pathway commences with the synthesis of a suitable ethyl-substituted 1,4-dicarbonyl precursor, followed by the construction of the pyridazine ring via a Paal-Knorr type condensation with hydrazine. Subsequent functional group manipulations, including oxidation, chlorination, and amination, lead to the final product.

Logical Flow of Pathway 1

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Ethylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Ethylpyridazin-3-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from close structural analogs—5-Methylpyridazin-3-amine, N-ethylpyridazin-3-amine, and the parent pyridazin-3-amine—to project its likely properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a foundational understanding of this compound's expected behavior, a plausible synthetic route, and key analytical data points. All quantitative data for the analogs are presented in structured tables for clear comparison, and a representative experimental protocol for synthesis is provided.

Introduction

This compound belongs to the pyridazine class of heterocyclic compounds, which are known for their wide range of biological activities and are common scaffolds in medicinal chemistry. Understanding the fundamental physical and chemical properties of this compound is crucial for its potential application in drug discovery and development, including aspects of synthesis, purification, formulation, and biological screening. This guide consolidates available information on closely related analogs to provide a robust estimation of the characteristics of this compound.

Estimated Physicochemical Properties

The physicochemical properties of this compound have been estimated based on documented values for its structural analogs. The primary analogs used for this estimation are 5-Methylpyridazin-3-amine, the isomeric N-ethylpyridazin-3-amine, and the parent compound, pyridazin-3-amine.

Table 1: Estimated and Comparative Physical Properties

| Property | This compound (Estimated) | 5-Methylpyridazin-3-amine | N-ethylpyridazin-3-amine | Pyridazin-3-amine |

| Molecular Formula | C₆H₉N₃ | C₅H₇N₃ | C₆H₉N₃ | C₄H₅N₃ |

| Molecular Weight | 123.16 g/mol | 109.13 g/mol | 123.16 g/mol | 95.11 g/mol |

| Appearance | Likely a solid, potentially crystalline, ranging from off-white to yellow/brown. | Solid | Solid | White to yellow-brown crystals[1] |

| Melting Point | 160-180 °C | No data found | No data found | 168-172 °C |

| Boiling Point | > 300 °C | No data found | No data found | 326.2±15.0 °C (Predicted)[2] |

| Solubility | Expected to have some solubility in water and good solubility in polar organic solvents like ethanol and methanol. | No data found | No data found | Soluble in water, alcohol, and benzene[3] |

| pKa | Estimated to be in the range of 4-6 | No data found | No data found | No data found |

Table 2: Estimated and Comparative Spectroscopic Data

| Spectroscopic Data | This compound (Estimated) | 5-Methylpyridazin-3-amine | N-ethylpyridazin-3-amine | Pyridazin-3-amine |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), aromatic protons on the pyridazine ring, and a broad signal for the amine protons. | No data found | No data found | ¹H-NMR (DMSO-d6) δ: 2.51 (2H, broad peak), 6.46-6.49 (1H, multiple peaks), 6.93-6.97 (1H, multiple peaks), 8.06-8.08 (1H, multiple peaks).[4] |

| ¹³C NMR | Signals corresponding to the two carbons of the ethyl group and the four carbons of the pyridazine ring. | No data found | No data found | No data found |

| IR Spectroscopy | N-H stretching bands (asymmetric and symmetric) for the primary amine around 3200-3400 cm⁻¹, C-H stretching for the ethyl and aromatic groups, and C=N and C=C stretching from the pyridazine ring. | No data found | No data found | No data found |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z = 123. Fragmentation would likely involve the loss of the ethyl group or parts of the pyridazine ring. | No data found | No data found | No data found |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route is the catalytic hydrogenation of 3-amino-6-chloro-5-ethylpyridazine. This precursor could be synthesized from a suitable starting material through cyclization reactions.

Caption: Plausible synthetic route for this compound.

Representative Experimental Protocol: Synthesis of Pyridazin-3-amine from 3-Amino-6-chloropyridazine

This protocol for the synthesis of the parent compound, pyridazin-3-amine, can serve as a template for the synthesis of this compound from its corresponding chlorinated precursor.[4]

Materials:

-

6-chloropyridazin-3-amine (or 3-amino-6-chloro-5-ethylpyridazine)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Water

Procedure:

-

A mixture of 6-chloropyridazin-3-amine (1 equivalent), sodium hydroxide (excess), and 10% palladium-carbon catalyst is prepared in a mixture of tetrahydrofuran and water.

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 48 hours.

-

Upon completion of the reaction, the insoluble material (catalyst) is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or chromatography to obtain the final product.

Chemical Characteristics and Reactivity

The chemical behavior of this compound is dictated by the pyridazine ring and the primary amine substituent.

-

Basicity: The lone pair of electrons on the nitrogen atom of the amine group makes the compound basic. It is expected to react with acids to form ammonium salts. The pyridazine ring itself contains nitrogen atoms that also contribute to the overall basicity, though they are generally less basic than the exocyclic amine.

-

Nucleophilicity: The primary amine group is a good nucleophile and can participate in a variety of reactions, such as acylation, alkylation, and condensation with carbonyl compounds.

-

Aromaticity: The pyridazine ring is aromatic, which confers stability to the molecule. It can undergo electrophilic aromatic substitution, although the ring is generally electron-deficient due to the two nitrogen atoms, making such reactions less favorable than in benzene. The position of substitution will be directed by the activating amino group and the deactivating nature of the ring nitrogens.

Caption: Logical relationships of the chemical characteristics of this compound.

Potential Applications in Research and Drug Development

While no specific biological activities or signaling pathway involvements have been documented for this compound, the broader class of pyridazine derivatives has shown a wide array of pharmacological effects. These include, but are not limited to, antimicrobial, antihypertensive, anticancer, and anti-inflammatory activities. The structural motifs present in this compound make it a candidate for investigation in these and other therapeutic areas. Its primary amine functionality also makes it a versatile intermediate for the synthesis of more complex molecules and libraries of compounds for high-throughput screening.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, based on the known characteristics of its close structural analogs. The provided data tables, a plausible synthetic route, and a discussion of its chemical reactivity are intended to aid researchers and drug development professionals in their work with this and related compounds. Further experimental validation is necessary to confirm the estimated properties and to fully explore the potential of this compound in various scientific applications.

References

5-Ethylpyridazin-3-amine: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Ethylpyridazin-3-amine, a pyridazine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established nomenclature, proposed synthetic pathways, and expected chemical properties. Data for the closely related analog, 5-Methylpyridazin-3-amine, is presented to offer valuable comparative insights. This guide also includes a detailed, generalized experimental protocol for the synthesis of 5-alkylpyridazin-3-amines, providing a foundational methodology for researchers.

Nomenclature and Identification

The nomenclature of pyridazine derivatives follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines. For the compound :

-

Systematic Name: this compound

-

Parent Heterocycle: Pyridazine

-

Functional Groups: An ethyl group at position 5 and an amine group at position 3.

Table 1: Nomenclature and CAS Numbers of Related Pyridazinamines

| Compound Name | Systematic Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | Not Available | C₆H₉N₃ | 123.16 |

| 5-Methylpyridazin-3-amine | 5-Methylpyridazin-3-amine | 144294-43-9 | C₅H₇N₃ | 109.13 |

| Pyridazin-3-amine | Pyridazin-3-amine | 5469-70-5 | C₄H₅N₃ | 95.10 |

| N-Ethylpyridazin-3-amine | N-Ethylpyridazin-3-amine | 68588-38-5 | C₆H₉N₃ | 123.16 |

Proposed Synthesis of this compound

While a specific, published synthetic route for this compound is not available, a plausible and efficient synthesis can be designed based on established methods for analogous 3-aminopyridazine derivatives. A common and effective approach involves the cyclization of a suitable dicarbonyl compound with hydrazine.

General Synthetic Strategy

A logical synthetic pathway would involve the reaction of a 1,4-dicarbonyl precursor bearing an ethyl group with hydrazine hydrate. A key intermediate for this reaction would be a β-keto nitrile.

Below is a proposed workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized for 5-Alkylpyridazin-3-amines)

This protocol is a generalized procedure based on the synthesis of similar 3-aminopyridazines and can be adapted for the synthesis of this compound.

Step 1: Synthesis of the 3-Oxoalkanenitrile Intermediate

-

To a solution of sodium ethoxide in dry ethanol, add the appropriate ethyl ketone (e.g., 2-butanone for the methyl analog, 2-pentanone for the ethyl analog).

-

Slowly add a suitable acyl cyanide (e.g., ethyl cyanoformate) to the cooled reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Acidify the mixture and extract the β-keto nitrile product with an organic solvent.

-

Purify the product by distillation or chromatography.

Step 2: Cyclization to form the Pyridazinone

-

Dissolve the purified β-keto nitrile in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate dropwise to the solution.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated pyridazinone product by filtration.

Step 3: Chlorination of the Pyridazinone

-

Treat the pyridazinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating.

-

Carefully quench the reaction mixture with ice water.

-

Extract the chlorinated pyridazine product with an organic solvent.

-

Purify the product by chromatography.

Step 4: Amination to Yield 5-Alkylpyridazin-3-amine

-

Heat the chlorinated pyridazine in a sealed vessel with a source of ammonia (e.g., aqueous ammonia or ammonia in an organic solvent).

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction, remove the solvent under reduced pressure, and purify the final 5-alkylpyridazin-3-amine product by recrystallization or chromatography.

Physicochemical Properties

Directly measured physicochemical properties for this compound are not available in the literature. However, properties can be predicted based on its structure and comparison with known analogs.

Table 2: Physicochemical Properties of 5-Methylpyridazin-3-amine

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃ | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥97% | [2] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2] |

| LogP | 0.36722 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 0 | [2] |

It is expected that this compound would exhibit similar properties, with a slightly higher molecular weight and potentially a higher LogP value due to the larger alkyl substituent.

Potential Biological Activity and Signaling Pathways

Aminopyridazine derivatives are known to possess a wide range of biological activities. These activities often stem from the ability of the pyridazine core to act as a bioisostere for other aromatic systems and the amine functionality to participate in key hydrogen bonding interactions with biological targets.

While the specific biological activity of this compound has not been reported, related aminopyridazine and aminopyridine compounds have shown potential as:

-

Antimicrobial agents

-

Antiviral compounds

-

Anticancer agents

-

Ligands for various receptors and enzymes

The potential mechanism of action for such compounds often involves the inhibition of key signaling pathways in target cells. A generalized logical diagram illustrating a potential role in kinase inhibition is presented below.

Caption: Hypothetical kinase inhibition by this compound.

Conclusion

This compound represents a molecule of interest for further investigation in the field of medicinal chemistry. While direct experimental data is currently sparse, this guide provides a solid foundation for its synthesis and potential applications based on the well-documented chemistry of related pyridazine derivatives. The provided synthetic protocols and comparative data for 5-Methylpyridazin-3-amine offer a valuable starting point for researchers aiming to explore the therapeutic potential of this and similar compounds. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

References

Biological Activity of 5-Ethylpyridazin-3-amine and its Derivatives: A Technical Overview

Disclaimer: Information regarding the specific biological activity of 5-Ethylpyridazin-3-amine is limited in publicly available scientific literature. This guide, therefore, provides a broader overview of the well-documented biological activities of the pyridazine and pyridazinone scaffold, which forms the core of this compound. The data and methodologies presented herein are derived from studies on various pyridazine derivatives and are intended to serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.

Introduction to the Pyridazine Scaffold

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, and its oxidized form, pyridazinone, are key pharmacophores in medicinal chemistry. The unique electronic properties and structural features of the pyridazine ring allow for diverse chemical modifications, leading to a wide array of derivatives with significant biological activities. These compounds have garnered considerable interest in drug discovery for their potential therapeutic applications across various disease areas, most notably in oncology and infectious diseases.

Key Biological Activities of Pyridazine Derivatives

Research into pyridazine derivatives has revealed a broad spectrum of biological activities. The two most extensively studied areas are their anticancer and antimicrobial properties.

Anticancer Activity

Numerous pyridazine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.

One of the key targets for some pyridazine-containing compounds is the Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of VEGFR signaling can disrupt the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2]

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Compound 5b | HCT-116 (Colon) | < 21.2 | VEGFR Kinase Inhibition | [1][2] |

| Compound 4b | MCF-7 (Breast) | 21.2 | Not specified | [1] |

| Compound 11d | MCF-7 (Breast) | 5.95 | Not specified | [3] |

| Compound 11d | HCT-116 (Colon) | 6.09 | Not specified | [3] |

| Compound 17a | Not specified | Not specified | VEGFR-2 Inhibition | [4] |

| Diaryl-3H-imidazo[4,5-b]pyridine derivative 3f | K562 (Leukemia) | 42-57 | COX-2 Inhibition | [5] |

Note: The specific structures of the compounds listed above can be found in the cited literature. "Compound ID" refers to the designation in the source publication.

Antimicrobial Activity

Pyridazine derivatives have also shown significant promise as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[6][7] The mechanisms of antimicrobial action are varied and can include inhibition of essential enzymes or disruption of cell wall synthesis. For instance, some pyridazines have been shown to target DNA gyrase, an enzyme vital for bacterial DNA replication.[6]

Table 2: Antimicrobial Activity of Selected Pyridazine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Chloro derivatives | E. coli | 0.892 - 3.744 | [6] |

| Chloro derivatives | P. aeruginosa | 0.892 - 3.744 | [6] |

| Compound 10h | S. aureus | 16 | [4] |

| Compound 8g | C. albicans | 16 | [4] |

| Compound 7 | S. aureus (MRSA) | 3.74 - 8.92 µM | [8] |

| Compound 13 | P. aeruginosa | 7.48 µM | [8] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. "Compound ID" refers to the designation in the source publication.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for key assays used to evaluate the biological activity of pyridazine derivatives, based on the cited literature.

Anticancer Activity Assays

3.1.1. Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm).

-

Data Analysis: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[4]

3.1.2. Kinase Inhibition Assay

Enzyme inhibition assays are performed to determine the direct inhibitory effect of compounds on specific kinases like VEGFR-2.

-

Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant kinase, a specific substrate, and ATP.

-

Compound Addition: Test compounds at various concentrations are added to the wells.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a specific temperature for a set time.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with phosphorylation-specific antibodies or luminescence-based assays that measure the amount of ATP remaining.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[4]

Antimicrobial Activity Assays

3.2.1. Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism with no compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

3.2.2. Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

-

Agar Plate Preparation: An agar plate is uniformly inoculated with the test microorganism.

-

Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is incubated under suitable conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured. A larger zone of inhibition indicates greater antimicrobial activity.[9]

Visualizations

The following diagrams illustrate common workflows and pathways relevant to the study of pyridazine derivatives.

Conclusion and Future Directions

The pyridazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant potential as both anticancer and antimicrobial agents. While specific data on this compound remains elusive, the broader family of pyridazines continues to be an active area of research.

Future investigations should focus on:

-

The synthesis and biological evaluation of a focused library of this compound derivatives to elucidate structure-activity relationships.

-

Identification of the specific molecular targets and mechanisms of action for the most potent compounds.

-

Optimization of lead compounds to improve their pharmacological properties, including efficacy, selectivity, and pharmacokinetic profiles.

This technical guide provides a summary of the current understanding of the biological activities of pyridazine derivatives. It is intended to be a valuable resource for researchers embarking on the design and development of new drugs based on this important heterocyclic scaffold.

References

- 1. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 2. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Potential Therapeutic Targets of 5-Ethylpyridazin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethylpyridazin-3-amine is a heterocyclic amine containing a pyridazine core, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct studies on this compound are limited, analysis of structurally related pyridazin-3-amine and aminopyridine derivatives provides compelling evidence for several potential therapeutic targets. This technical guide consolidates the current understanding of these potential targets, offering insights into their associated signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for target validation. The primary inferred target classes for this compound and its analogs include protein kinases, phosphodiesterases, cyclooxygenases, and components of the inflammasome pathway, suggesting its potential utility in oncology, inflammatory disorders, and neurodegenerative diseases.

Introduction

The pyridazine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of the 3-amino group in this compound provides a key pharmacophoric feature that can engage in hydrogen bonding interactions with various biological targets. This guide explores the potential therapeutic applications of this compound by examining the established targets of its structural analogs.

Potential Therapeutic Target Classes

Based on the structure-activity relationships of similar pyridazine and aminopyridine compounds, the following target classes are proposed for this compound.

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer and inflammatory conditions. Several pyridazine derivatives have been identified as potent kinase inhibitors.

MPS1 and Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy. Certain 3-aminopyridin-2-one derivatives have shown inhibitory activity against MPS1 and Aurora A/B kinases.

JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, inflammation, and apoptosis. Pyridazine derivatives have been designed as JNK1 inhibitors with potential applications in inflammatory diseases and cancer.

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Novel derivatives with an N-(methyl-d3)pyridazine-3-carboxamide skeleton have been developed as TYK2 inhibitors.

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and neurodevelopment. 5-Aryl-pyrazolo[3,4-b]pyridazines have been identified as potent inhibitors of GSK-3.

Phosphodiesterases (PDEs)

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDEs is a therapeutic strategy for various disorders, including inflammatory and cardiovascular diseases.

PDE4 is the predominant PDE in inflammatory and immune cells, and its inhibition leads to an increase in cAMP levels, resulting in anti-inflammatory effects. Substituted aminopyridines and pyridazin-3-one derivatives have been developed as potent PDE4 inhibitors.

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Pyridazine derivatives have been designed as selective COX-2 inhibitors.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines. Pyridazine derivatives have been identified as inhibitors of the NLRP3 inflammasome, suggesting their potential in treating a range of inflammatory diseases.

Quantitative Data for Structurally Related Compounds

The following tables summarize the inhibitory activities of pyridazine and aminopyridine derivatives against the aforementioned targets. This data provides a benchmark for the potential potency of this compound.

| Compound Class | Target | Inhibitory Activity (IC50 / Ki) | Reference |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | Ki = 12.0 µM | |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A | Ki = 30.2 µM | |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B | Ki = 11.0 µM | |

| 3,6-disubstituted pyridazine derivative (9e) | JNK1 | IC50 = 0.12 µM | |

| N-(methyl-d3)pyridazine-3-carboxamide derivative (30) | TYK2 | IC50 > 1000 nM | |

| 5-Aryl-pyrazolo[3,4-b]pyridazine | GSK-3 | IC50 = 9 nM | |

| Substituted aminopyridine derivative ((-)-3n) | PDE4 | IC50 (HWB-TNFα) = 0.12 µM | |

| Pyridazinone derivative (3g) | COX-2 | IC50 = 43.84 nM | |

| Pyridazine derivative | NLRP3 | IC50 (THP-1 pyroptosis) = 1-100 nM |

Experimental Protocols

Detailed methodologies are crucial for the validation of potential therapeutic targets. Below are representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Reagents and Materials:

-

Recombinant human kinase (e.g., MPS1, Aurora B, JNK1, TYK2, GSK-3)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)

-

Test compound (this compound or analog) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the kinase and peptide substrate to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen detection reagent (e.g., by measuring luminescence to determine ADP production).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Phosphodiesterase 4 (PDE4) Inhibition Assay

-

Reagents and Materials:

-

Recombinant human PDE4

-

cAMP (cyclic adenosine monophosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

Test compound dissolved in DMSO

-

Detection system (e.g., coupled enzyme assay measuring NADH oxidation)

-

96-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the wells of a 96-well plate.

-

Add the PDE4 enzyme to the wells.

-

Initiate the reaction by adding cAMP.

-

Monitor the reaction kinetics in real-time using a plate reader (e.g., by measuring the decrease in NADH fluorescence).

-

Calculate the reaction rates and determine the IC50 values.

-

Cyclooxygenase-2 (COX-2) Inhibition Assay

-

Reagents and Materials:

-

Purified ovine or human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Test compound dissolved in DMSO

-

Detection kit (e.g., colorimetric or fluorescent-based prostaglandin screening assay)

-

96-well plates

-

-

Procedure:

-

Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

-

Add the test compound or vehicle control.

-

Pre-incubate the plate at room temperature for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further period to allow for prostaglandin synthesis.

-

Stop the reaction and measure the amount of prostaglandin produced using the detection kit.

-

Calculate the percent inhibition and determine the IC50 values.

-

NLRP3 Inflammasome Activation Assay (in THP-1 cells)

-

Reagents and Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 cell culture medium supplemented with FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

-

Lipopolysaccharide (LPS) for priming

-

Nigericin or ATP for NLRP3 activation

-

Test compound dissolved in DMSO

-

Reagents for measuring cell death (e.g., LDH release assay) or IL-1β secretion (e.g., ELISA)

-

-

Procedure:

-

Seed THP-1 cells in 96-well plates and differentiate into macrophage-like cells with PMA.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Treat the cells with the test compound for a specified time (e.g., 30 minutes).

-

Activate the NLRP3 inflammasome with nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for a further incubation period.

-

Collect the cell culture supernatants.

-

Measure LDH release as an indicator of pyroptosis or quantify IL-1β secretion by ELISA.

-

Calculate the percent inhibition of pyroptosis or IL-1β release and determine the IC50 values.

-

Signaling Pathways and Visualizations

Understanding the signaling pathways in which the potential targets operate is crucial for predicting the pharmacological effects of this compound. The following diagrams, generated using Graphviz, illustrate these key pathways.

5-Ethylpyridazin-3-amine Derivatives: A Technical Guide to Synthesis and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Ethylpyridazin-3-amine derivatives, a promising class of heterocyclic compounds with significant potential in drug discovery. While direct research on the 5-ethyl substituted scaffold is limited in publicly available literature, this document extrapolates from the rich chemistry and pharmacology of related pyridazin-3-amine analogs to present potential synthetic routes, biological activities, and therapeutic applications. The pyridazine core is a well-established pharmacophore known to interact with a variety of biological targets, particularly protein kinases. This guide will explore the potential of this compound derivatives as kinase inhibitors for applications in oncology and inflammatory diseases, based on structure-activity relationships of similar compounds. Detailed hypothetical experimental protocols and characterization data are provided to guide researchers in the synthesis and evaluation of this novel compound class.

Introduction

The pyridazine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological properties.[1][2] Derivatives of pyridazine have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3] The 3-aminopyridazine moiety, in particular, serves as a key pharmacophore in several clinically evaluated drugs, highlighting its importance in drug design.[4]

While extensive research has been conducted on various substituted pyridazine derivatives, the specific class of this compound derivatives remains a relatively unexplored area of chemical space. This guide aims to bridge this gap by providing a theoretical framework for the synthesis and potential applications of these compounds. By analyzing the structure-activity relationships (SAR) of analogous pyridazin-3-amine derivatives, we can infer the potential of the 5-ethyl substituent to modulate pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of novel therapeutic agents.

This document will focus on the potential of this compound derivatives as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory conditions.

Synthetic Methodologies

The synthesis of this compound derivatives can be approached through several established methods for the construction of the pyridazine ring and subsequent functionalization. A plausible and versatile synthetic route is outlined below, based on common reactions reported for analogous pyridazine compounds.

General Synthetic Scheme

A potential synthetic pathway to access a variety of N-substituted this compound derivatives is depicted in the workflow diagram below. The synthesis commences with the construction of a pyridazinone intermediate, followed by chlorination and subsequent nucleophilic substitution with an amine.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for the synthesis of a representative this compound derivative. These protocols are based on established procedures for similar heterocyclic compounds.

Step 1: Synthesis of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one (Intermediate 1)

-

To a solution of ethyl 3-oxopentanoate (1 eq.) in ethanol, hydrazine hydrate (1.1 eq.) is added dropwise at 0 °C.

-

The reaction mixture is then refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the dihydropyridazinone.

Step 2: Synthesis of 6-Ethylpyridazin-3(2H)-one (Intermediate 2)

-

Intermediate 1 (1 eq.) is dissolved in a suitable solvent such as acetic acid.

-

A mild oxidizing agent, for instance, bromine (1.1 eq.) in acetic acid, is added dropwise.

-

The mixture is stirred at room temperature for 12 hours.

-

The product is isolated by precipitation upon addition of water and purified by recrystallization.

Step 3: Synthesis of 3-Chloro-6-ethylpyridazine (Intermediate 3)

-

Intermediate 2 (1 eq.) is treated with phosphorus oxychloride (POCl₃, 3-5 eq.) at reflux for 2-4 hours.

-

The excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with an organic solvent (e.g., dichloromethane) and purified by column chromatography.

Step 4: Synthesis of N-Aryl-5-ethylpyridazin-3-amine (Final Product)

-

A mixture of 3-chloro-6-ethylpyridazine (1 eq.) and the desired aryl amine (1.2 eq.) in a high-boiling point solvent like n-butanol or in the presence of a palladium catalyst and a base (e.g., Buchwald-Hartwig amination) is heated at reflux or under microwave irradiation.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by column chromatography or recrystallization.

Potential Biological Activity and Applications

Based on the extensive literature on pyridazine and pyridazin-3-amine derivatives, this compound analogs are anticipated to exhibit a range of biological activities. A particularly promising application is in the field of oncology as protein kinase inhibitors.

Kinase Inhibition

Many pyridazine-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often implicated in cancer. The general structure of a pyridazin-3-amine derivative allows it to act as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors.

References

In Silico Profiling of 5-Ethylpyridazin-3-amine: A Technical Guide to Predictive Assessment

Affiliation: Google Research

Abstract

The early stages of drug discovery are critically dependent on the rapid and accurate assessment of a compound's pharmacological and safety profile. In silico methods provide a cost-effective and time-efficient alternative to traditional experimental screening, allowing for the early identification of promising candidates and the elimination of those with unfavorable properties.[1][2][3] This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic (ADMET), and potential biological properties of 5-Ethylpyridazin-3-amine, a novel heterocyclic amine. By leveraging established computational models and predictive algorithms, this document serves as a virtual blueprint of the molecule's characteristics, intended for researchers, medicinal chemists, and drug development professionals. All data presented herein are generated through computational prediction and are intended to guide further experimental validation.

Introduction to this compound and In Silico Prediction

This compound is a small molecule belonging to the pyridazine class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to its presence in various biologically active agents. The "aminopyridine" structural motif, in particular, is a well-known pharmacophore found in compounds with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[4][5][6][7]

The process of bringing a new drug to market is fraught with high attrition rates, often due to poor pharmacokinetic profiles or unforeseen toxicity.[8] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery pipeline is therefore essential.[1][9] In silico ADMET and physicochemical property prediction, using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, has become an indispensable tool for prioritizing compounds before committing to costly synthesis and in vitro/in vivo testing.[9][10][11]

This guide outlines the predicted properties of this compound using a standard computational chemistry workflow.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its biological behavior, influencing everything from solubility and permeability to its interaction with biological targets.[11][12] These properties are often the first parameters to be evaluated in drug discovery. The predicted values for this compound are summarized in the table below.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₆H₉N₃ | Defines the elemental composition of the molecule. |

| Molecular Weight | 123.16 g/mol | Influences diffusion and transport across biological membranes. Generally, <500 Da is preferred for oral bioavailability (Lipinski's Rule). |

| pKa (Most Basic) | 4.5 - 5.5 | Governs the ionization state at physiological pH, which affects solubility, permeability, and target binding. |

| LogP (o/w) | 1.2 - 1.8 | Measures lipophilicity. A balanced LogP (typically 1-3) is crucial for membrane permeability and aqueous solubility.[2] |

| Aqueous Solubility (LogS) | -2.5 to -1.5 | Predicts solubility in water. Poor solubility can lead to low absorption and bioavailability.[12] |

| Polar Surface Area (PSA) | ~60 Ų | Reflects the surface area of polar atoms. PSA < 140 Ų is generally associated with good cell permeability. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. Affects binding and solubility. |

| Hydrogen Bond Acceptors | 3 | The number of N or O atoms. Affects binding and solubility. |

Disclaimer: The values presented are derived from multiple QSPR models and algorithms; actual experimental values may vary.

Predicted ADMET Profile

The ADMET profile determines the pharmacokinetic and safety characteristics of a drug candidate. A favorable ADMET profile is essential for a compound to become a successful drug.

| ADMET Parameter | Category | Predicted Outcome | Implication |

| Human Intestinal Absorption | Absorption | High (>90%) | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Absorption | High | Indicates good potential for passive diffusion across the intestinal wall.[13] |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Low | The compound is unlikely to cross the BBB, suggesting a lower risk of central nervous system (CNS) side effects. |

| Plasma Protein Binding | Distribution | Moderate (60-80%) | A moderate fraction will be bound to plasma proteins like albumin, influencing the free drug concentration available for therapeutic action. |

| CYP450 2D6 Inhibition | Metabolism | Non-inhibitor | Low probability of drug-drug interactions involving the CYP2D6 metabolic pathway. |

| CYP450 3A4 Inhibition | Metabolism | Non-inhibitor | Low probability of drug-drug interactions involving the major CYP3A4 metabolic pathway. |

| hERG Inhibition | Toxicity | Low Risk | Predicts a low likelihood of causing cardiac arrhythmia, a major safety concern. |

| Ames Mutagenicity | Toxicity | Non-mutagenic | The compound is predicted to be non-mutagenic, indicating a lower risk of carcinogenicity. |

| Hepatotoxicity | Toxicity | Low Risk | Indicates a low probability of causing drug-induced liver injury. |

Disclaimer: ADMET predictions are based on computational models trained on existing datasets and serve as an early indicator of potential liabilities.[1] Experimental verification is required.

In Silico Methodologies and Workflows

General In Silico Prediction Protocol

The prediction of physicochemical and ADMET properties follows a structured computational workflow.

Objective: To computationally predict the physicochemical and ADMET properties of a small molecule (e.g., this compound) using publicly available or commercial software platforms.

Materials:

-

A computer with internet access.

-

Chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

SMILES (Simplified Molecular Input Line Entry System) string or SDF file of the molecule. For this compound, the SMILES string is CCc1cc(N)nn-c1.

-

Access to in silico prediction tools (e.g., SwissADME, pkCSM, admetSAR, Discovery Studio).[1][13]

Procedure:

-

Structure Input: Obtain the 2D or 3D structure of this compound. The most common format for web-based tools is the SMILES string.

-

Physicochemical Property Calculation:

-

Submit the SMILES string to a platform like SwissADME.

-

The platform calculates descriptors such as Molecular Weight, LogP, LogS, Polar Surface Area, and hydrogen bond donors/acceptors based on the input structure.

-

Record the calculated values.

-

-

ADMET Prediction:

-

Utilize a comprehensive ADMET prediction server like pkCSM or admetSAR.

-

Input the SMILES string into the server.

-

The server runs a series of pre-built models to predict various endpoints, including:

-

Absorption: Intestinal absorption, Caco-2 permeability.

-

Distribution: BBB permeability, plasma protein binding.

-

Metabolism: Inhibition of major Cytochrome P450 (CYP) isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

-

Excretion: (Not always available, often inferred from metabolism and clearance).

-

Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity, skin sensitization.

-

-

-

Data Aggregation and Analysis:

-

Collect the predicted data from all platforms used.

-

Organize the quantitative data into structured tables for clear comparison and analysis.

-

Evaluate the overall profile against established criteria for drug-likeness (e.g., Lipinski's Rule of Five, Veber's rules).

-

-

Reporting: Summarize the findings in a comprehensive report, including all predicted values and their therapeutic implications.

Predicted Biological Activity and Hypothetical Mechanism of Action

Heterocyclic structures containing pyridazine and amine moieties are known to interact with a variety of biological targets, particularly protein kinases. Aberrant kinase activity is a hallmark of many cancers. Based on its structural features, this compound could potentially act as a kinase inhibitor.

Below is a diagram illustrating a hypothetical signaling pathway that could be modulated by a small molecule kinase inhibitor. This diagram is for illustrative purposes to show a potential mechanism and is not based on experimental data for this specific compound.

Conclusion

The in silico analysis of this compound projects a promising drug-like profile. It is predicted to have favorable physicochemical properties for oral administration, including good aqueous solubility and high intestinal absorption. The ADMET profile appears relatively safe, with low predicted risks for key toxicities such as hERG inhibition and mutagenicity. Its structural similarity to known bioactive molecules suggests potential utility, possibly as a kinase inhibitor in oncology.

While these computational predictions are highly valuable for guiding the initial stages of drug discovery, they must be substantiated through rigorous experimental validation. The data and methodologies presented in this guide provide a solid foundation for prioritizing this compound for chemical synthesis and subsequent in vitro and in vivo evaluation.

References

- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]

- 7. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. audreyli.com [audreyli.com]

- 10. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]

- 11. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Pyridazine Compounds in Medicinal Chemistry: A Technical Review of a Privileged Scaffold

Abstract: The pyridazine ring, a six-membered diazine heterocycle, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and modulate lipophilicity, make it a versatile scaffold for designing novel therapeutic agents.[3][4] This technical guide provides a comprehensive review of the contemporary applications of pyridazine derivatives across various therapeutic areas. It details their structure-activity relationships (SAR), mechanisms of action, and relevant experimental data. The guide is intended for researchers, scientists, and professionals in drug discovery and development, offering in-depth insights into the synthesis, biological evaluation, and therapeutic potential of this important heterocyclic motif.

Anticancer Activity

Pyridazine-containing molecules have been extensively investigated for their potent anticancer properties, targeting a wide array of biological processes involved in tumor growth and progression.[1] Many derivatives function as inhibitors of key enzymes, such as protein kinases, which are crucial for cancer cell signaling.[5]

Mechanism of Action: Kinase Inhibition

A primary strategy in modern oncology is the inhibition of protein kinases, which are frequently dysregulated in cancer. Pyridazine scaffolds have been successfully incorporated into potent kinase inhibitors targeting pathways like Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Tropomyosin Receptor Kinase (TRK).[1][3] These inhibitors typically occupy the ATP-binding pocket of the kinase, preventing downstream signaling required for cell proliferation and angiogenesis.

A simplified representation of a kinase inhibition pathway is shown below.

Caption: General signaling pathway of a Receptor Tyrosine Kinase (RTK) and its inhibition by a pyridazine compound.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro activity of representative pyridazine derivatives against various cancer-related targets.

| Compound ID | Target | Cell Line | Activity (IC₅₀) | Reference Class |

| PZ-1 | VEGFR-2 | HUVEC | 0.05 µM | Kinase Inhibitors[5] |

| PZ-2 | c-Met | HT-29 | 0.12 µM | Kinase Inhibitors[3] |

| PZ-3 | GLS1 | A549 | 25 nM | Metabolism Inhibitors[1] |

| PZ-4 | BRD4 | MCF-7 | 80 nM | Epigenetic Modulators[1] |

| PZ-5 | dCTPase | HeLa | 1.5 µM | Nucleotide Metabolism[2] |

Experimental Protocol: General Synthesis of 6-phenylpyridazin-3(2H)-one Derivatives

A common synthetic route to pyridazinone scaffolds involves the cyclocondensation of a β-ketoacid with a hydrazine derivative.

-

Step 1: Synthesis of β-aroylpropionic acid. A mixture of succinic anhydride (1.0 eq) and an appropriate aromatic compound (e.g., benzene) (1.5 eq) is stirred in a suitable solvent (e.g., nitrobenzene) at 0°C. Anhydrous aluminum chloride (2.2 eq) is added portion-wise, and the mixture is stirred for 24 hours at room temperature. The reaction mixture is then poured into a mixture of ice and concentrated HCl. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the β-aroylpropionic acid.

-

Step 2: Cyclocondensation. The β-aroylpropionic acid (1.0 eq) is refluxed with hydrazine hydrate (1.2 eq) in ethanol for 6-8 hours.

-

Step 3: Work-up and Purification. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol) to afford the desired 6-arylpyridazin-3(2H)-one derivative. Further functionalization can be achieved at the N2 or C4/C5 positions.[6]

Antimicrobial Activity

Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[7] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Structure-Activity Relationship (SAR)

The antimicrobial potency of pyridazine compounds is highly dependent on the nature and position of substituents on the core ring. A generalized SAR workflow helps in guiding the rational design of more effective agents.

Caption: Logical workflow for the Structure-Activity Relationship (SAR) analysis of pyridazine compounds.

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) for exemplary pyridazine compounds against various microbial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Class |

| PZA-1 | Staphylococcus aureus | 16 | Candida albicans | >64 | Antibacterial[8] |

| PZA-2 | Escherichia coli | 3.7 | Aspergillus niger | 32 | Broad Spectrum[9] |

| PZA-3 | Pseudomonas aeruginosa | 8.0 | Trichophyton rubrum | 16 | Broad Spectrum[7] |

| PZA-4 | Bacillus subtilis | 7.8 | Candida laurentii | 15.6 | Broad Spectrum[10] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method.

-

Preparation: A twofold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Controls: Positive (microbe, no compound) and negative (broth, no microbe) growth controls are included on each plate. A standard reference antibiotic (e.g., chloramphenicol, fluconazole) is also tested.

-

Incubation: Plates are incubated at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Neuroprotective Activity

Pyridazine and pyridazinone derivatives exhibit significant anti-inflammatory and neuroprotective properties.[11][12] Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, while neuroprotective potential is being explored through mechanisms like the inhibition of the NLRP3 inflammasome.[13][14][15]

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. Dysregulation of this pathway is implicated in various neurodegenerative diseases.[13] Certain pyridazine compounds have been developed as potent NLRP3 inhibitors.[14]

Caption: Inhibition of the NLRP3 inflammasome activation pathway by a pyridazine compound.

Quantitative Data: Anti-inflammatory & Neuroprotective Activity

| Compound ID | Target | Assay | Activity (IC₅₀) | Therapeutic Area | Reference Class |

| PZI-1 | COX-2 | In vitro enzyme assay | 0.15 µM | Anti-inflammatory | COX-2 Inhibitors[11] |

| PZI-2 | 5-LOX | In vitro enzyme assay | 1.2 µM | Anti-inflammatory | 5-LOX Inhibitors[16] |

| PZN-1 | NLRP3 | LPS-induced IL-1β release | 30 nM | Neuroprotection | NLRP3 Inhibitors[13][14] |

| PZN-2 | AChE | Ellman's method | 0.5 µM | Neuroprotection | AChE Inhibitors[12] |

Conclusion and Future Outlook

The pyridazine scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a spectrum of diseases, including cancer, microbial infections, and inflammatory disorders.[10] The ease of synthetic modification allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool for drug design.[3] Future research will likely focus on developing highly selective pyridazine derivatives, exploring novel biological targets, and advancing promising candidates through clinical trials. The continued investigation into fused heterocyclic systems, such as imidazo[1,2-b]pyridazines and pyrido[3,4-c]pyridazines, promises to unveil next-generation therapeutics with enhanced efficacy and safety profiles.[16]

References

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. idosi.org [idosi.org]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking [ouci.dntb.gov.ua]

- 10. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 11. jpsbr.org [jpsbr.org]

- 12. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

5-Ethylpyridazin-3-amine: A Technical Guide to Safety, Toxicity, and Handling

Disclaimer: No specific safety, toxicity, or handling data for 5-Ethylpyridazin-3-amine has been found in publicly available literature or safety data sheets. This guide is based on information for structurally related compounds, including 3-Aminopyridine and various pyridazine derivatives. The information herein should be treated as a general guideline for handling a novel chemical with potential hazards. All handling and experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. A thorough risk assessment should be completed before any use.

Executive Summary

This compound is a substituted pyridazine derivative. While specific toxicological data for this compound is not available, its structural similarity to other aminopyridazines and pyridazine derivatives suggests a potential for significant toxicity. This document provides a summary of known hazards associated with similar compounds and outlines recommended safety and handling procedures. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Inferred Hazard Identification and Classification

Based on data from analogous compounds, this compound should be handled as a substance with the potential for acute oral, dermal, and inhalation toxicity. It may also cause skin and eye irritation.

Table 1: GHS Classification of Structurally Similar Compounds

| Compound Name | GHS Pictograms | Signal Word | Hazard Statements |

| 3-Aminopyridine | GHS06: ToxicGHS07: Exclamation markGHS08: Health hazard | Danger | H301: Toxic if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaledH335: May cause respiratory irritationH373: May cause damage to organs through prolonged or repeated exposure |

| N-ethyl-6-methylpyridazin-3-amine | CorrosiveIrritant | Danger | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH332: Harmful if inhaledH335: May cause respiratory irritation |

Source: PubChem, Safety Data Sheets for 3-Aminopyridine and N-ethyl-6-methylpyridazin-3-amine.

Toxicological Data of Analogous Compounds

The following tables summarize available toxicological data for compounds structurally related to this compound. This data is for reference only and may not be representative of the toxicity of this compound.

Table 2: Acute Toxicity Data for 3-Aminopyridine

| Route of Exposure | Species | Value |

| Oral LD50 | Quail | 178 mg/kg |

Source: Wikipedia[1]

Experimental Protocols for Hazard Assessment (Generalized)

In the absence of specific data, the following are generalized experimental workflows that could be used to assess the safety and toxicity of a novel compound like this compound.

Caption: Generalized workflow for toxicological assessment of a novel chemical.

Handling and Storage

Given the potential for high toxicity, strict adherence to safety protocols is mandatory.

5.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and/or a full-face shield.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

5.2. Engineering Controls

-

All work with this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Eyewash stations and safety showers must be readily accessible.

5.3. Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

Store in a locked cabinet or other secure location.

Caption: Standard workflow for handling potentially hazardous chemicals.

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-